Mannitol (CAS: 69-65-8) is a crystalline sugar alcohol (polyol) widely utilized in pharmaceutical manufacturing and chemical formulation. Characterized by its high aqueous solubility, chemical inertness, and non-hygroscopic nature, it serves as a critical structural and functional excipient. In procurement contexts, mannitol is primarily prioritized as a crystallizing bulking agent for lyophilized injectables, a direct-compression diluent for solid dosage forms, and an osmotic agent, offering distinct thermal and physical stability advantages over closely related polyols and sugars [1].
Substituting mannitol with its stereoisomer sorbitol or amorphous sugars like sucrose often leads to formulation or process failures in industrial settings. Sorbitol is highly hygroscopic and deliquesces at relative humidities above 70%, which can degrade moisture-sensitive active pharmaceutical ingredients (APIs) and cause severe caking during storage [1]. Conversely, in lyophilization processes, replacing mannitol with purely amorphous protectants like sucrose forces primary drying temperatures to be maintained below -35 °C to prevent structural cake collapse. Mannitol’s unique ability to crystallize with a high eutectic melting point (-1.5 °C) allows for aggressive primary drying at much higher temperatures, making it a non-interchangeable bulking agent for optimizing manufacturing cycle times and reducing operational costs[2].
Mannitol exhibits exceptional resistance to moisture uptake compared to its epimer, sorbitol. While sorbitol becomes highly hygroscopic at >65% relative humidity (RH) and deliquesces into a supersaturated solution at >70% RH, mannitol remains stable and absorbs negligible moisture even at RH levels approaching 98% [1].
| Evidence Dimension | Deliquescence point / Moisture uptake threshold |
| Target Compound Data | Negligible moisture uptake up to ~98% RH |
| Comparator Or Baseline | Sorbitol (deliquesces at >70% RH) |
| Quantified Difference | >28% higher RH tolerance before moisture-induced phase change |
| Conditions | Solid state powder exposure to controlled relative humidity at ambient temperature |
Selecting mannitol prevents moisture-induced degradation and caking in solid dosage forms, ensuring the shelf-life of moisture-sensitive APIs.
In freeze-drying applications, mannitol crystallizes to form a robust binary mannitol-ice eutectic with a high melting temperature (Te = -1.5 °C). This allows primary drying to be conducted at elevated product temperatures (e.g., -10 °C). In contrast, using pure amorphous sucrose (glass transition Tg' ≈ -32 °C) requires primary drying to be strictly maintained below -35 °C to avoid structural cake collapse [1].
| Evidence Dimension | Maximum allowable primary drying temperature |
| Target Compound Data | -10 °C (enabled by Te of -1.5 °C) |
| Comparator Or Baseline | Sucrose (< -35 °C, limited by Tg' of -32 °C) |
| Quantified Difference | 25 °C higher primary drying temperature |
| Conditions | Lyophilization of protein/injectable formulations under vacuum |
Operating at a 25 °C higher primary drying temperature exponentially increases sublimation rates, drastically reducing lyophilization cycle times and manufacturing costs.
Mannitol provides a strong cooling sensation in the mouth due to its negative heat of solution, which is highly desirable for chewable and orally disintegrating tablets (ODTs). At 25 °C, mannitol exhibits a heat of solution of -28.9 cal/g, which is more endothermic than the -26.5 cal/g observed for sorbitol [1]. This thermal property, combined with its non-hygroscopic nature, makes it the preferred diluent for taste-masking applications.
| Evidence Dimension | Heat of solution at 25 °C |
| Target Compound Data | -28.9 cal/g |
| Comparator Or Baseline | Sorbitol (-26.5 cal/g) |
| Quantified Difference | 2.4 cal/g more endothermic |
| Conditions | Aqueous dissolution at 25 °C |
The stronger cooling effect enhances patient compliance and taste-masking in chewable formulations without the moisture-handling penalties of other polyols.
Due to its high eutectic melting point (-1.5 °C) and strong crystallization propensity, mannitol is the optimal choice for providing a mechanically robust cake structure in freeze-dried protein and monoclonal antibody formulations. It allows for aggressive primary drying at elevated temperatures, significantly reducing commercial freeze-drying cycle times compared to purely amorphous systems [1].
Mannitol's exceptional resistance to moisture uptake (stable up to ~98% RH) makes it the preferred direct-compression excipient for formulating moisture-sensitive APIs. It prevents the caking and active ingredient degradation that typically occur when using highly hygroscopic alternatives like sorbitol [2].
The combination of a strong negative heat of solution (-28.9 cal/g) and low hygroscopicity makes mannitol ideal for ODTs and chewable tablets. It provides an immediate cooling sensation that aids in taste-masking bitter APIs, while maintaining tablet stability and flowability during high-humidity storage[2].